1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
Overview
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a trifluoromethyl pyridine and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is often synthesized through nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Pyridine: This step involves the coupling of the piperazine with a trifluoromethyl pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities during the synthesis. This is typically done using Boc anhydride in the presence of a base like triethylamine.
Final Deprotection: The Boc group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to enhance efficiency and yield.
Catalyst Optimization: Use of high-efficiency catalysts to minimize reaction times and improve selectivity.
Purification Techniques: Advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation Products: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction Products: Alcohols or amines, depending on the site of reduction.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, cell proliferation, or metabolic processes.
Comparison with Similar Compounds
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Lacks the trifluoromethyl group, which may alter its biological activity and chemical reactivity.
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(methyl)pyridin-2-yl]piperazine-2-carboxylic acid: The methyl group instead of trifluoromethyl may result in different pharmacokinetic properties.
Uniqueness: The presence of the trifluoromethyl group in 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-10(22)13(23)24)12-6-4-5-11(20-12)16(17,18)19/h4-6,10H,7-9H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGWURMCMMDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.